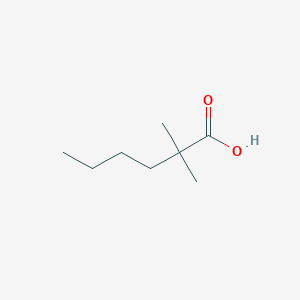

2,2-Dimethylhexanoic acid

Cat. No. B155519

Key on ui cas rn:

813-72-9

M. Wt: 144.21 g/mol

InChI Key: YTTWDTVYXAEAJA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05041640

Procedure details

A 2-L flask is charged with 4.9 g (200 g-atom) of magnesium turnings, 75 mL of methanol and a crystal of iodine. The mixture is heated to reflux until all the magnesium has reacted leaving a grey slurry of magnesium methoxide. After cooling, 35.2 g (400 mmol) of isobutyric acid is added followed by 250 mL of toluene. A condenser is attached set for downward distillation and the methanol and some toluene are distilled until 250 mL of distillate is collected and the distillation temperature reaches ~110° C. The mixture is cooled, 400 mL of anhydrous tetrahydrofuran is added along with 41 g (400 mmol) of diisopropylamine ad the resulting homogeneous solution is cooled in an ice bath. Finally, 240 mL of a standard solution of n-butyllithium in heptane (1.67 mmol/mL; 400 mmol) is added by injection at a temperature <10° C. The ice bath is retained for 10 minutes and then the mixture is warmed to 30°-35 ° C. for 30 minutes to complete the metalation. The ice bath is replaced and 54.8 g (400 mmol)) of 1-bromobutane is added over 15 minutes at 0° C. No exothermic reaction is observed. The ice bath is retained for 30 minutes and then the mixture is heated to 30°-35° C. for 18 hours overnight. At the conclusion of the reaction period, 150 mL of 6N hydrochloric acid solution (0.90 mmol)) is added at a temperature <10° C. followed by 280 mL of water. The aqueous layer is separated extracted with 200 mL of diethyl ether and the combined organic layers ar washed with 150 mL of 2N hydrochloric acid solution, 200 mL of saturated sodium chloride, dried (magnesium sulfate) and evaporated. This affords 64 g of product. Distillation through a 6" vacuum jacketed vigreux column affords 42.7 g of 2,2-dimethylhexanoic acid; bpD 103°-105°/5 mm; n25 1.4245.

[Compound]

Name

standard solution

Quantity

240 mL

Type

reactant

Reaction Step Six

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH:7](NC(C)C)([CH3:9])[CH3:8].[CH2:14]([Li])CCC.CCCCCCC.BrCCCC>Cl.O.O1CCCC1.C1(C)C=CC=CC=1>[CH3:3][C:2]([CH3:14])([CH2:4][CH2:8][CH2:7][CH3:9])[C:1]([OH:6])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

35.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

catalyst

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

280 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

41 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

[Compound]

|

Name

|

standard solution

|

|

Quantity

|

240 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

400 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Seven

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCC

|

Step Ten

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A condenser is attached set for downward distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the methanol and some toluene are distilled until 250 mL of distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches ~110° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled in an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is warmed to 30°-35 ° C. for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

No exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated to 30°-35° C. for 18 hours overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at a temperature <10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 200 mL of diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers ar washed with 150 mL of 2N hydrochloric acid solution, 200 mL of saturated sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (magnesium sulfate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation through a 6" vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)O)(CCCC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 42.7 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |